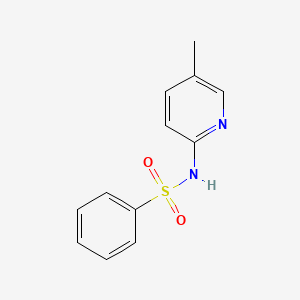
N-(5-methyl-2-pyridinyl)benzenesulfonamide
Vue d'ensemble
Description
“N-(5-methyl-2-pyridinyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H12N2O2S . It has an average mass of 248.301 Da and a monoisotopic mass of 248.061951 Da . It is also known as GW8510 and is an inhibitor of cyclin-dependent kinase-2 (CDK2), which are serine-threonine kinases crucial for cell cycle progression .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-2-pyridinyl)benzenesulfonamide” is represented by the InChI code 1S/C12H12N2O2S/c1-9-6-7-11(16-8-9)17-20(18,19)10-4-2-3-5-10/h1-8H,(H,16,17) .Applications De Recherche Scientifique
Antimycotic Activity
N-(5-methyl-2-pyridinyl)benzenesulfonamide derivatives have been studied for their antimycotic properties. Pecorari et al. (1987) synthesized and spectrometrically studied various methylated derivatives of N-(5-pyrimidinyl)benzenesulfonamide, finding slight antimycotic activity against Candida albicans and Candida tropicalis strains (Pecorari, Vampa, Albasini, & Provvisionato, 1987).
Application in Idiopathic Pulmonary Fibrosis and Cough Treatment
Norman (2014) evaluated applications claiming the use of PI3K inhibitors, closely related to N-(5-methyl-2-pyridinyl)benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough. The study presented in vitro data supporting these claims (Norman, 2014).
Ligands for Metal Coordination
Jacobs, Chan, & O'Connor (2013) reported on the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives. These compounds showed potential as ligands for metal coordination, with their hydrogen bonding and π-π stacking properties being notable (Jacobs, Chan, & O'Connor, 2013).
Antagonists for HIV-1 Infection Prevention
De-ju (2015) synthesized methylbenzenesulfonamide CCR5 antagonists, potentially useful in preventing human HIV-1 infection. The study highlighted the structural characterization of these compounds and their significance in drug development (De-ju, 2015).
Cross-Coupling Chemical Reactions
Miura, Tsuda, Satoh, Pivsa-Art, & Nomura (1998) explored the oxidative cross-coupling of N-(2‘-Phenylphenylbenzenesulfonamides with alkenes, resulting in the production of phenanthridine derivatives. This process, using a palladium-copper catalyst system under air, has implications in organic chemistry and potential industrial applications (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Potential Anticancer Activity
Another study by Pecorari, Vampa, & Rinaldi (1987) evaluated derivatives of N-(5-pyrimidinyl)benzenesulfonamide for anticancer activity against lymphocytic leukemia P388. Although the activity was found to be negligible or absent, this research contributes to the exploration of new potential anticancer agents (Pecorari, Vampa, & Rinaldi, 1987).
Transfer Hydrogenation Catalysis
Ruff, Kirby, Chan, & O'Connor (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, assessing them as precatalysts for transfer hydrogenation of ketones. This research highlights the role of these compounds in facilitating efficient, air-stable catalysis in organic reactions (Ruff, Kirby, Chan, & O'Connor, 2016).
Antimicrobial Activity
Ijuomah, Ike, & Obi (2022) conducted a study on the synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity. The study revealed significant antimicrobial properties against various bacteria, demonstrating the compound's potential in addressing bacterial infections (Ijuomah, Ike, & Obi, 2022).
Mécanisme D'action
Target of Action
N-(5-methyl-2-pyridinyl)benzenesulfonamide primarily targets Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts soluble fibrinogen into insoluble fibrin, which is a crucial step in blood clot formation.
Mode of Action
It is known that the compound interacts with its target, prothrombin, and potentially alters its function
Biochemical Pathways
It is known that the compound has an inhibitory effect onCarbonic Anhydrase IX (CA IX) , which plays a key role in many biochemical processes, including pH regulation and cell proliferation. Inhibition of CA IX can lead to significant modifications in these pathways.
Result of Action
It has been observed that certain benzenesulfonamide derivatives can have significant anti-proliferative activity against certain cancer cell lines . For instance, some derivatives have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-methyl-2-pyridinyl)benzenesulfonamide. For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . This can shift the tumor cells’ metabolism to anaerobic glycolysis with a significant modification in pH . Such environmental changes can potentially influence the compound’s action.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-10-7-8-12(13-9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLAXAHTWALJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}piperidine trifluoroacetate](/img/structure/B3837362.png)

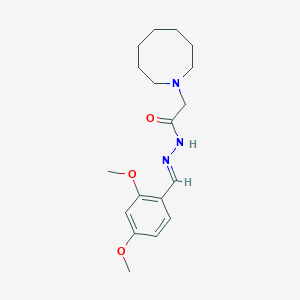
![ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate](/img/structure/B3837376.png)
![3-[(3,4-dimethoxybenzoyl)amino]phenyl 2-furoate](/img/structure/B3837395.png)
![N-[1-(5-acetyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide](/img/structure/B3837396.png)


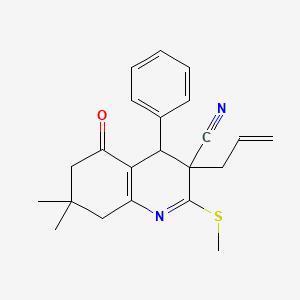
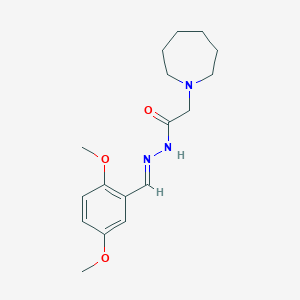
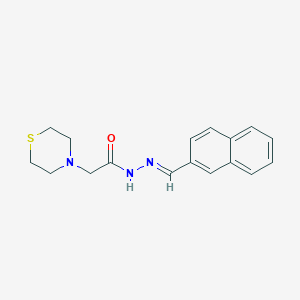
![N-{[2-(ethylthio)-5-pyrimidinyl]methyl}-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B3837435.png)

